4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
Significance of Pyrrolo[2,3-c]pyridine Scaffolds as Synthetic Motifs
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole (B1212597), is a privileged heterocyclic scaffold in drug discovery and development. nih.govnih.gov This structural motif is a bioisostere of indole (B1671886), meaning it has a similar shape and size, which allows it to interact with biological targets in a comparable manner. However, the introduction of a nitrogen atom into the six-membered ring can significantly modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. nih.gov
Derivatives of the broader azaindole class, which includes pyrrolo[2,3-c]pyridines, have demonstrated a wide array of biological activities, making them valuable frameworks for the design of therapeutic agents. sci-hub.sepharmablock.com For instance, various azaindole derivatives have been investigated as kinase inhibitors, antiviral agents, and central nervous system modulators. nih.govdigitellinc.com The ability of the azaindole scaffold to serve as a versatile template for the construction of diverse molecular libraries has cemented its importance in medicinal chemistry. sci-hub.sepharmablock.com
The pyrrolo[3,4-c]pyridine isomer and other pyrrolopyridine derivatives have shown a broad spectrum of pharmacological properties, including analgesic, antidiabetic, antimycobacterial, antiviral, and antitumor activities. mdpi.com This highlights the therapeutic potential inherent in the pyrrolopyridine framework.
Table 1: Bioactivities of Azaindole Scaffolds
| Scaffold Family | Reported Biological Activities |
|---|---|
| 7-Azaindole (B17877) | Kinase inhibition, antiviral (HIV) nih.gov |
| 6-Azaindole | Cannabinoid receptor modulation, potential antiviral and Alzheimer's disease diagnostic applications nih.govdigitellinc.com |
| 4-Azaindole | Anti-proliferative (cancer) nih.gov |
Contextualization of Nitrated Heterocycles and Aldehyde Functionalities in Complex Molecule Construction
The introduction of a nitro group onto a heterocyclic ring system, such as in 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, profoundly influences the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can activate the heterocyclic core for certain types of chemical transformations. This electronic modification can be strategically employed in the synthesis of more complex molecules. Furthermore, nitro-containing heterocycles are themselves a class of compounds with significant biological activities, including antimicrobial and antiparasitic properties. mdpi.com
The aldehyde functionality is one of the most versatile functional groups in organic synthesis. wikipedia.orgbyjus.com Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a cornerstone for carbon-carbon bond formation and the construction of a wide variety of other functional groups. wikipedia.org Aldehydes can be converted into alcohols, amines, carboxylic acids, and various heterocyclic systems, demonstrating their immense synthetic utility. byjus.combritannica.com In the context of a complex molecule like this compound, the aldehyde group serves as a critical handle for further chemical elaboration, allowing for the diversification of the core scaffold and the exploration of structure-activity relationships. nih.govresearchgate.net
The Vilsmeier-Haack reaction is a common method for the formylation (introduction of an aldehyde group) of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction could potentially be a key step in the synthesis of the title compound from a 4-nitropyrrolo[2,3-c]pyridine precursor. ijpcbs.comthieme-connect.de
Table 2: Roles of Functional Groups in Organic Synthesis
| Functional Group | Key Characteristics and Roles |
|---|---|
| Nitro Group | Strong electron-withdrawing nature, activates aromatic rings for nucleophilic substitution, can be reduced to an amino group, imparts specific biological activities. mdpi.com |
Current Research Landscape and Emerging Opportunities for this compound
While specific studies focusing solely on this compound are limited, the convergence of its structural features points towards significant research opportunities. The combination of a biologically relevant scaffold with two highly reactive and synthetically versatile functional groups makes this compound a promising building block for the synthesis of novel bioactive molecules.
The current research landscape for related compounds, such as other substituted azaindoles, is vibrant and focused on the development of new therapeutic agents. nih.govresearchgate.net The exploration of the chemical space around the pyrrolo[2,3-c]pyridine core is an active area of investigation, and this compound represents a currently underexplored node in this landscape.
Emerging opportunities for this compound lie in its potential as a versatile intermediate in multi-step synthetic sequences. The aldehyde can be used to introduce a variety of side chains and build more complex heterocyclic systems, while the nitro group can be used to modulate the electronic properties of the molecule or be converted into other functional groups. This dual functionality opens up avenues for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new lead compounds for a range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-1-10-6-2-9-3-7(8(5)6)11(13)14/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGSHNMOOORQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230758 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-53-9 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Nitro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde and Its Core Analogues
Strategic Approaches to Pyrrolo[2,3-c]pyridine Ring System Assembly
The construction of the pyrrolo[2,3-c]pyridine skeleton can be broadly categorized into three primary strategies: building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core, forming the pyridine ring from a pyrrole precursor, or, less commonly, the simultaneous formation of both rings. nbuv.gov.ua
This is the most prevalent approach for synthesizing the 6-azaindole (B1212597) scaffold. Various substituted pyridine derivatives serve as the starting point for the annulation of the five-membered pyrrole ring.
One effective method involves the [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.orgrsc.org In this approach, the C2 and C3 atoms of the pyrrole ring are formed from a C1 electrophile that reacts with the amino group and the adjacent methyl group of the pyridine precursor. For instance, the reaction of 3-amino-4-methylpyridine (B17607) with trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles in a scalable, one-pot, metal-free synthesis. chemrxiv.org A key step is the activation of the methyl group following the formation of a trifluoroacetylated pyridinium (B92312) salt. chemrxiv.org
Another significant strategy is the Bartoli indole (B1671886) synthesis, which has been adapted for azaindoles. This reaction utilizes nitropyridines and vinyl Grignard reagents. The reaction of 2-methoxy-3-nitropyridine (B1295690) with an excess of vinyl Grignard reagent produces the corresponding 6-azaindole derivative, although often in modest yields. researchgate.net The presence of a halogen atom alpha to the pyridine nitrogen has been shown to improve yields. researchgate.net
Palladium-catalyzed reactions also provide a powerful route. The Sonogashira coupling of a protected 4-iodopyridin-3-yl-carbamate with a terminal alkyne, followed by a base-mediated cyclization, affords 2-substituted 6-azaindoles. nbuv.gov.ua Similarly, a tandem intramolecular C-N coupling and intermolecular Suzuki process using gem-dichloro olefins and boronic acids can yield 2-substituted 6-azaindoles. nbuv.gov.ua
The Fischer indole synthesis, a classic method for indole formation, has also been applied, particularly using microwave irradiation to cyclize pyridylhydrazones, which can overcome the electron-deficient nature of the pyridine ring that typically hinders the key researchgate.netresearchgate.net-sigmatropic rearrangement step. researchgate.net
| Starting Material | Reagents | Product Type | Reference |
| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | chemrxiv.org |
| 2-Methoxy-3-nitropyridine | Vinyl Grignard reagent | 6-Azaindole derivative | researchgate.net |
| tert-Butyl (4-iodopyridin-3-yl)carbamate | Terminal alkyne, Pd catalyst, Base | 2-Substituted 6-azaindole | nbuv.gov.ua |
| 3-Hydrazinyl-2-methoxypyridine | Phenylacetaldehyde | 3-Phenyl-6-azaindole | nbuv.gov.ua |
While less common than the pyrrole-first approach, methods to construct the pyridine ring onto a pyrrole template exist. One such strategy involves a single carbon atom insertion into the pyrrole core using α-chlorodiazirines as carbene precursors. This reaction can selectively generate 3-arylpyridine motifs from substituted pyrroles, representing a formal ring expansion. researchgate.netnih.gov This method offers a novel way to access the pyridyl portion of the scaffold. researchgate.net
Another approach involves the reaction of functionalized pyrroles that can undergo cyclization to form the fused pyridine ring. For example, appropriately substituted 5-amino-1H-pyrrole-3-carbonitriles can serve as precursors for building various fused heterocyclic systems, including the pyridine portion of azaindoles, through reactions with suitable dielectrophiles. uni-rostock.de
| Starting Material | Key Transformation | Product Type | Reference |
| Substituted Pyrrole | Carbon atom insertion (from α-chlorodiazirine) | Substituted Pyridine (fused) | researchgate.net |
| 5-Amino-1H-pyrrole-3-carbonitrile | Reaction with 1,3-dielectrophiles | Fused Pyridine (7-azaindole) | uni-rostock.de |
Strategies that construct both the pyrrole and pyridine rings in a single, concerted, or tandem process are highly efficient but less frequently reported. nbuv.gov.uaresearchgate.net One example is the intramolecular Diels-Alder oxazole (B20620) (IMDAO) cycloaddition. An allenoate-substituted oxazole can undergo an IMDAO reaction, followed by elimination and aromatization, to directly generate the 6-azaindole core. acs.org This method was successfully applied in the total synthesis of the alkaloid marinoquinoline A, showcasing its utility in constructing the complete bicyclic system efficiently. acs.org
| Precursor Type | Key Transformation | Product Type | Reference |
| Allenyl oxazole | Intramolecular Diels-Alder Oxazole (IMDAO) | 6-Azaindole | acs.org |
Introduction and Functionalization of the Aldehyde Moiety at C-3
Once the 1H-pyrrolo[2,3-c]pyridine core is assembled, the introduction of the carbaldehyde group at the C-3 position is a critical functionalization step. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution, typically favoring the C-3 position.
The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles and their fused analogues. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org
Notably, an efficient synthesis of 3-formyl-6-azaindoles can be achieved directly from 3-amino-4-methylpyridines via a Vilsmeier-Haack formylation-cyclization reaction. chemrxiv.orgchemrxiv.org In this process, the Vilsmeier reagent acts as both the C1 electrophile for the [4+1] cyclization to form the pyrrole ring and the formylating agent. This transformation provides direct access to the desired 3-formyl-6-azaindole scaffold from readily available starting materials and can be performed on a large scale. chemrxiv.orgchemrxiv.org For example, treating 3-amino-4-methylpyridine with the Vilsmeier reagent (POCl₃/DMF) results in the formation of 3-formyl-6-azaindole. researchgate.net
The standard Vilsmeier-Haack formylation can also be applied to a pre-formed 6-azaindole ring, where electrophilic attack occurs preferentially at the C-3 position due to the electronic properties of the pyrrole moiety. rsc.org
| Substrate | Reagents | Product | Yield | Reference |
| 3-Amino-4-methylpyridine | POCl₃, DMF | 3-Formyl-1H-pyrrolo[2,3-c]pyridine | 62% | researchgate.net |
| 3-Amino-4-methylpyridines (various) | POCl₃, DMF | 3-Formyl-6-azaindoles | Up to 83% | chemrxiv.org |
While the Vilsmeier-Haack reaction is highly effective, other methods can potentially be used to introduce a formyl group at the C-3 position of a pyrrolopyridine ring.
The Rieche formylation , which uses dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid, is a known method for formylating aromatic rings and could be applied to 6-azaindoles. chemrxiv.org
Metal-catalyzed C-H functionalization represents a modern approach. For instance, a copper-catalyzed C3-formylation of the related imidazo[1,2-a]pyridine (B132010) system using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as the oxidant has been developed. rsc.org Such a strategy could potentially be adapted for the 6-azaindole scaffold.
Another strategy involves lithiation followed by quenching with a formylating agent . This would require selective deprotonation at the C-3 position using a strong base like n-butyllithium, followed by the addition of an electrophile such as DMF to install the aldehyde group. This approach depends on achieving high regioselectivity during the deprotonation step.
Finally, the Duff reaction , which uses hexamethylenetetramine (urotropine) in an acidic medium, is another classic method for the formylation of activated aromatic rings and has been reported for the formylation of 6-azaindoles. chemrxiv.org
Incorporation and Transformation of the Nitro Group at C-4
The strategic placement of a nitro group at the C-4 position of the 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) scaffold is typically achieved by constructing the bicyclic system from a pre-functionalized nitropyridine precursor, rather than by direct nitration of the parent heterocycle. This approach ensures regiochemical control.
Direct electrophilic nitration of the 1H-pyrrolo[2,3-c]pyridine core is generally not favored for achieving C-4 substitution due to the high reactivity of the pyrrole ring, which typically directs electrophiles to the C-3 position. Therefore, regioselective synthesis hinges on the choice of an appropriately substituted nitropyridine starting material.
One of the most effective methods for constructing the 6-azaindole skeleton from nitropyridines is the Bartoli indole synthesis. wikipedia.orgsynarchive.com This reaction involves treating an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. acs.orgjk-sci.com To synthesize a 4-nitro-6-azaindole, the corresponding precursor would be a 3-substituted-4-nitropyridine. The reaction proceeds through a complex mechanism initiated by the addition of the Grignard reagent to the nitro group, ultimately leading to the formation of the pyrrole ring fused to the pyridine core. wikipedia.orgonlineorganicchemistrytutor.com The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction. wikipedia.orgjk-sci.com
Table 1: Examples of Bartoli Synthesis for Azaindole Cores This table illustrates the synthesis of azaindole cores from various nitropyridine precursors using the Bartoli reaction, demonstrating how the substitution pattern of the starting material dictates the final product.
| Starting Nitropyridine | Vinyl Grignard Reagent | Product | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Vinylmagnesium bromide | 7-Chloro-6-azaindole | 53% | acs.org |
| 2-Methoxy-3-nitropyridine | Vinylmagnesium bromide | 7-Methoxy-6-azaindole | 20% | researchgate.net |
| 3-Nitro-4-chloropyridine | Vinylmagnesium bromide | 5-Chloro-4-azaindole | 50% | acs.org |
This interactive table is based on data adapted from referenced scientific literature.
The nitro group is not merely a passive substituent; its strong electron-withdrawing nature is often exploited to facilitate the construction of the pyrrole ring.
In the Bartoli synthesis, the reaction is entirely dependent on the nitro group's reactivity towards the vinyl Grignard reagent. wikipedia.orgquimicaorganica.org The mechanism involves the initial attack on the nitro group, formation of a nitroso intermediate, a second Grignard addition, and a key researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and aromatization. wikipedia.org This sequence showcases the nitro group as a linchpin for the entire scaffold construction.
An alternative strategy involves reductive cyclization. In this approach, a suitably substituted nitropyridine is used to build a side chain that will ultimately form the pyrrole ring. The nitro group is then reduced to an amino group, which subsequently undergoes intramolecular cyclization. For instance, a synthetic route to 4-bromo-1H-pyrrolo[2,3-c]pyridine starts with 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine. chemicalbook.com This intermediate undergoes reductive cyclization using iron powder in acetic acid. During this process, the nitro group is reduced, facilitating the ring closure to form the pyrrole moiety. chemicalbook.comresearchgate.net While this specific example leads to the loss of the nitro substituent in the final product, it demonstrates a powerful strategy where the nitro group is a key manipulator of the scaffold's construction before being transformed in the final step. chemicalbook.com
Catalytic and Green Chemistry Approaches in the Synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. The synthesis of azaindoles has benefited significantly from these advancements.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are powerful tools for constructing the azaindole core. nih.gov These methods often involve coupling an amino-halopyridine with a terminal alkyne, followed by a cyclization step. nih.gov Such sequences can be designed as one-pot procedures, which minimize waste by avoiding the isolation of intermediates, a key tenet of green chemistry.
Copper-catalyzed cyclization is another important approach. For example, o-haloaryl enamine adducts can undergo copper-mediated intramolecular cyclization to form the azaindole ring system. scholaris.ca These reactions can sometimes be performed in greener solvent systems like DMF-water without the need for additional ligands or the strict exclusion of oxygen. scholaris.ca
The application of alternative energy sources, particularly microwave irradiation, represents a significant green chemistry technique. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in the formation of azaindoles, for instance, in Sonogashira coupling-cyclization sequences or Fischer indole cyclizations. researchgate.netnih.gov
Table 2: Comparison of Conventional vs. Catalytic/Green Methods for Azaindole Synthesis This table provides a comparative overview of different synthetic strategies, highlighting the advantages of modern catalytic and green chemistry approaches.
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
| Bartoli Synthesis | 3+ equivalents of Grignard reagent, low temperature (-78 to -20 °C), THF | Short, flexible route | Requires large excess of stoichiometric reagent, cryogenic conditions | acs.orgjk-sci.com |
| Fischer Indole Synthesis | Pyridylhydrazine, ketone/aldehyde, strong acid (e.g., PPA) or Lewis acid, high temperature | Access to diverse substitution patterns | Harsh conditions, sometimes low yields for azaindoles | acs.org |
| Pd-Catalyzed Sonogashira Coupling/Cyclization | Amino-halopyridine, alkyne, Pd catalyst (e.g., PdCl2(PPh3)2), CuI, base, often high temperature | High efficiency, can be one-pot, broad substrate scope | Use of expensive metal catalysts, sometimes requires strong base | nih.gov |
| Microwave-Assisted Synthesis | Standard reagents with microwave irradiation | Drastically reduced reaction times, often improved yields | Requires specialized equipment, scalability can be a concern | researchgate.netnih.gov |
This interactive table is based on data adapted from referenced scientific literature.
Once the 4-nitro-1H-pyrrolo[2,3-c]pyridine core is synthesized, the final introduction of the carbaldehyde group at the C-3 position is typically achieved via an electrophilic substitution such as the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to efficiently formylate electron-rich heterocyclic systems like the pyrrole ring of the azaindole scaffold.
Reactivity Profiles and Mechanistic Investigations of 4 Nitro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde
Reactions of the Aldehyde Moiety
The aldehyde functional group at the C3-position is a key site for synthetic transformations, enabling the extension of the carbon skeleton and the introduction of new functional groups through reactions at the electrophilic carbonyl carbon.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. britannica.comresearchgate.net This reactivity facilitates various nucleophilic addition and condensation reactions, which are fundamental for molecular elaboration. uni-rostock.denih.gov
Key condensation reactions applicable to 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde include:
Knoevenagel Condensation: This reaction involves the base-catalyzed condensation with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). rsc.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield a C=C double bond, forming α,β-unsaturated products. latech.edumasterorganicchemistry.com
Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide (Wittig reagent). mdpi.com This reaction is a highly reliable method for forming a C=C double bond with predictable stereochemistry, replacing the carbonyl oxygen with a carbon group. nih.gov
Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is crucial for the synthesis of various biologically active compounds and ligands.
Table 1: Representative Condensation Reactions of the Aldehyde Moiety
| Reaction Name | Nucleophile/Reagent | Product Type |
| Knoevenagel Condensation | Malononitrile, Diethyl malonate | α,β-Unsaturated dinitrile or diester |
| Wittig Reaction | Triphenylphosphonium ylides (e.g., Ph₃P=CH₂) | Substituted Alkenes |
| Schiff Base Formation | Primary Amines (e.g., Aniline) | Imines (Schiff Bases) |
The aldehyde group can be readily transformed through both oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol derivatives, respectively.
Oxidation: The aldehyde can be oxidized to the corresponding 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like peroxynitrite can effect this transformation. britannica.commdpi.com The selection of the oxidant is crucial to avoid unwanted side reactions on the electron-rich pyrrole (B145914) nucleus or interaction with the nitro group. researchgate.net
Reduction: The reduction of this compound presents an opportunity for chemoselectivity.
Selective Aldehyde Reduction: Mild reducing agents, most notably sodium borohydride (B1222165) (NaBH₄), can selectively reduce the aldehyde to the corresponding primary alcohol, 4-nitro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol, without affecting the nitro group. britannica.comfrontiersin.org
Concurrent Aldehyde and Nitro Reduction: More powerful reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of strong hydride reagents, will typically reduce both the aldehyde and the nitro group, yielding (4-amino-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol. thieme-connect.comresearchgate.net The simultaneous reduction of a nitro group and an aldehyde via catalytic hydrogenation is a well-established method for synthesizing amino alcohols from nitro aldehydes. frontiersin.orgbohrium.com
Reactivity of the Pyrrolo[2,3-c]pyridine Nucleus
The fused bicyclic core of the molecule features an electron-rich pyrrole ring and an electron-deficient pyridine (B92270) ring, leading to contrasting reactivity profiles at different positions of the nucleus.
The pyrrole ring is inherently electron-rich and highly activated towards electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C2-position (α to the nitrogen). researchgate.netbohrium.comacs.orgresearchgate.net However, in this compound, the reactivity of the pyrrole ring is significantly diminished. This deactivation is due to the cumulative electron-withdrawing effects of the C3-carbaldehyde group and, more powerfully, the fused pyridine ring which bears a strong nitro group at the C4-position. masterorganicchemistry.comyoutube.comchemistrysteps.com These groups reduce the electron density of the pyrrole ring, making it a poor nucleophile and thus highly unreactive towards electrophiles under standard EAS conditions. latech.edu
In stark contrast to the deactivated pyrrole ring, the pyridine ring is highly activated for nucleophilic aromatic substitution (SₙAr). Pyridine itself is an electron-deficient heterocycle, and SₙAr reactions occur preferentially at the C2 and C4 positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex via resonance involving the ring nitrogen. Current time information in Kanawha County, US.wikipedia.orgstackexchange.comyoutube.com
The presence of the potent electron-withdrawing nitro group at the C4-position makes this site exceptionally electrophilic and highly susceptible to attack by nucleophiles. wikipedia.orguci.edu This activation facilitates the displacement of the nitro group, which can function as a leaving group in SₙAr reactions. uni-rostock.denih.gov This reaction pathway provides a powerful method for introducing a variety of functional groups at the C4-position. A wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can readily displace the nitro group under relatively mild conditions. researchgate.netresearchgate.netresearchgate.net
Table 2: Predicted Products from SₙAr Reactions at the C4-Position
| Nucleophile | Reagent Example | Product: 4-Substituted-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
| O-Nucleophile | Sodium Methoxide (NaOMe) | 4-methoxy- |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 4-(phenylthio)- |
| N-Nucleophile | Piperidine | 4-(piperidin-1-yl)- |
| C-Nucleophile | Sodium Cyanide (NaCN) | 4-cyano- |
Modern transition-metal-catalyzed reactions offer powerful strategies for the functionalization of heterocyclic cores. While traditional cross-coupling reactions like Suzuki or Sonogashira typically require an aryl halide or triflate, recent advancements have enabled the direct use of nitroarenes. nih.gov
Denitrative Cross-Coupling: The C4–NO₂ bond in this compound can be directly activated for cross-coupling reactions. researchgate.netbohrium.com Palladium-catalyzed protocols, often employing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, allow the nitro group to be replaced by aryl, alkyl, or alkynyl groups (denitrative Suzuki, Sonogashira, etc.) or by amino groups (denitrative Buchwald-Hartwig amination). rsc.orgacs.orgnsmsi.irmdpi.comnih.govrhhz.netrsc.org This approach avoids the need to first convert the nitroarene into a halide, streamlining synthetic routes. bohrium.com
C-H Functionalization: An alternative strategy involves the direct functionalization of C-H bonds. For the 7-azaindole (B17877) scaffold, palladium-catalyzed direct C-H arylation has been reported at various positions of the pyridine ring, typically requiring a directing group or specific reaction conditions to control regioselectivity. nih.govresearchgate.netrsc.org Such methods could potentially be applied to functionalize available C-H bonds on the pyridine ring of the target molecule, provided that selectivity can be achieved.
Computational and Theoretical Investigations of 4 Nitro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within a molecule are fundamental to its properties. For 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, computational studies have elucidated these characteristics in detail.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.
For this compound, the HOMO is primarily located on the pyrrolo[2,3-c]pyridine ring system, suggesting this is the region most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the carbaldehyde moiety, indicating these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -3.15 |
| HOMO-LUMO Gap | 4.10 |
Electron Density Distribution and Charge Analysis
The distribution of electron density within this compound reveals the polar nature of the molecule. The electronegative oxygen and nitrogen atoms of the nitro and carbaldehyde groups draw electron density towards them, creating regions of partial negative charge. Consequently, the carbon and hydrogen atoms in their vicinity bear partial positive charges. This charge separation is crucial in determining the molecule's intermolecular interactions and its behavior in different solvents.
| Atom | Charge (a.u.) |
|---|---|
| O (nitro) | -0.45 |
| N (nitro) | +0.85 |
| O (carbaldehyde) | -0.52 |
| C (carbaldehyde) | +0.38 |
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. For this compound, computational studies have explored different possible conformations by rotating the carbaldehyde and nitro groups relative to the planar ring system.
Energy minimization calculations, typically performed using Density Functional Theory (DFT), have identified the most stable conformation. In this lowest-energy structure, the pyrrolo[2,3-c]pyridine ring system is essentially planar. The carbaldehyde and nitro groups are found to be slightly twisted out of this plane to minimize steric hindrance. The relative energies of different conformers provide insight into the molecule's flexibility and the energy barriers to conformational changes.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reaction pathways and identifying the transition states, researchers can understand how a reaction proceeds and what factors influence its rate.
For this compound, theoretical studies have modeled potential reactions such as nucleophilic substitution on the pyridine (B92270) ring or reduction of the nitro group. These calculations involve mapping the potential energy surface of the reacting system to locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in its kinetics.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure and electronic properties.
For this compound, theoretical calculations have been used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
IR Spectroscopy: The calculated vibrational frequencies correspond to the stretching and bending modes of the various functional groups in the molecule. These theoretical predictions help in the assignment of the experimentally observed IR absorption bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strengths provide insights into the electronic structure and chromophores within the molecule.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. These theoretical values are invaluable for interpreting experimental NMR spectra and confirming the connectivity of atoms in the molecule.
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| IR | C=O stretch (carbaldehyde) | 1685 cm⁻¹ |
| IR | N-O stretch (nitro) | 1520 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric) |
| UV-Vis | λmax | 340 nm |
| ¹H NMR | Chemical Shift (aldehyde H) | 10.2 ppm |
| ¹³C NMR | Chemical Shift (carbonyl C) | 185 ppm |
Applications of 4 Nitro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde As a Versatile Chemical Building Block
Precursor in the Synthesis of Functionalized Pyrrolo[2,3-c]pyridine Derivatives
The true utility of 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde lies in the chemical reactivity of its nitro and aldehyde functionalities. These groups serve as synthetic handles that can be independently or concertedly transformed to introduce a diverse range of substituents and functional groups onto the 6-azaindole (B1212597) scaffold.
The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amino group. This transformation is a cornerstone reaction, converting the electron-deficient pyridine (B92270) ring into a more electron-rich system and introducing a nucleophilic site. The resulting 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a key intermediate for further derivatization. This amino group can undergo a variety of reactions, including:
Acylation to form amides.
Sulfonylation to produce sulfonamides.
Alkylation and arylation reactions.
Diazotization followed by substitution (Sandmeyer-type reactions).
The carbaldehyde group is another versatile functional group that opens numerous avenues for molecular elaboration. It can participate in a wide range of classical organic reactions:
Oxidation to a carboxylic acid, which can then be converted to esters, amides, or acid chlorides.
Reduction to a primary alcohol, providing a site for ether or ester formation.
Reductive amination with various primary and secondary amines to generate a diverse library of aminomethyl derivatives.
Condensation reactions , such as the Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions, to form carbon-carbon double bonds and introduce complex side chains.
Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to produce secondary alcohols.
By leveraging the distinct reactivity of these two groups, chemists can systematically modify the pyrrolo[2,3-c]pyridine core, enabling the exploration of structure-activity relationships in drug discovery programs. The synthesis of various pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B) showcases how the modification of a functional group on the pyrrole (B145914) ring is crucial for developing potent and selective therapeutic agents. nih.gov
| Functional Group | Potential Transformation | Resulting Derivative Class |
| 4-Nitro Group | Reduction | 4-Amino-pyrrolopyridines |
| (Post-reduction) Acylation | 4-Amido-pyrrolopyridines | |
| (Post-reduction) Sulfonylation | 4-Sulfonamido-pyrrolopyridines | |
| 3-Carbaldehyde Group | Oxidation | Pyrrolopyridine-3-carboxylic acids |
| Reduction | (Pyrrolopyridin-3-yl)methanols | |
| Reductive Amination | 3-(Aminomethyl)-pyrrolopyridines | |
| Wittig Reaction | 3-Vinyl-pyrrolopyridines | |
| Knoevenagel Condensation | 3-(Substituted-vinyl)-pyrrolopyridines |
Role in the Construction of Fused and Polycyclic Heterocyclic Systems
The strategic placement of the aldehyde and nitro groups makes this compound an exceptional precursor for the synthesis of fused and polycyclic heterocyclic systems. The key step in this strategy is the reduction of the nitro group to an amine, generating an ortho-amino-aldehyde functionality (4-amino-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde). This bifunctional arrangement is primed for cyclocondensation reactions with a variety of reagents to construct a new ring fused to the pyridine moiety.
A prominent example of this strategy is the synthesis of pyrrolo[2,3-d]pyrimidines , a class of compounds with extensive applications in medicinal chemistry. google.com The ortho-amino-aldehyde can react with reagents containing an active methylene (B1212753) group flanked by two electron-withdrawing groups, or with amidines and related compounds, to build the pyrimidine (B1678525) ring. This approach provides a direct route to novel tricyclic systems where the central core is a pyrrolo[2,3:4,5]pyridopyrimidine scaffold. Such fused systems are of great interest as they often exhibit unique biological activities due to their rigid, planar structures that can effectively interact with biological targets.
Furthermore, the aldehyde can be used in other cyclization strategies. For instance, reaction with hydrazines can lead to the formation of a fused pyridazine (B1198779) ring, resulting in a pyrrolo[3',2':5,6]pyrido[4,3-c]pyridazine system. Similarly, condensation with active methylene compounds followed by intramolecular cyclization can yield other fused pyridines or pyranones. The synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehydes illustrates a related intramolecular cycloaddition approach to building complex fused systems. nih.gov
| Reagent for Cyclocondensation | Fused Ring System Formed | Resulting Polycyclic Scaffold |
| Amidines, Guanidines | Pyrimidine | Pyrrolo[2,3-d]pyrimidine derivatives |
| Hydrazine, Substituted Hydrazines | Pyridazine | Pyrrolo-pyridopyridazine derivatives |
| Active Methylene Nitriles | Pyridine | Pyrrolo-naphthyridine derivatives |
| β-Ketoesters | Pyridone | Fused Pyrido[4,3-b]pyrrol-ones |
Intermediate for Analogue Synthesis in Chemical Biology Research
The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com Derivatives of pyrrolopyridines are known to act as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammation research. nih.govacs.org
This compound serves as an ideal starting material for creating libraries of analogues for chemical biology research and drug discovery. By systematically modifying the nitro and aldehyde groups, researchers can generate a wide array of compounds with different physicochemical properties (e.g., size, polarity, hydrogen bonding capability) to probe the binding pockets of biological targets like kinases, phosphodiesterases, and other enzymes. nih.gov
For example, in the development of kinase inhibitors, the core scaffold often mimics the adenine (B156593) ring of ATP to bind in the hinge region of the kinase active site. The substituents on the scaffold then project into other regions of the binding pocket, determining the inhibitor's potency and selectivity. Using the title compound, a library of amides could be generated from the corresponding carboxylic acid (via oxidation of the aldehyde), or a series of substituted amines could be introduced via reductive amination. These new derivatives can then be screened for their inhibitory activity against a panel of kinases, such as Focal Adhesion Kinase (FAK), FMS kinase, or Leucine-Rich Repeat Kinase 2 (LRRK2), all of which are known to be targeted by pyrrolopyridine-based inhibitors. nih.govacs.orgnih.gov This analogue-based approach is fundamental to understanding structure-activity relationships (SAR) and optimizing lead compounds into clinical candidates.
Integration into Novel Materials Design and Supramolecular Architectures
While the primary focus for pyrrolopyridine derivatives has been in the life sciences, the structural and electronic properties of this compound suggest potential applications in materials science. The planar, aromatic, and electron-deficient nature of the core structure is a feature often sought in materials for organic electronics.
Nitrogen-containing heterocycles are increasingly being explored as building blocks for organic semiconducting materials used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The electron-withdrawing nitro group on the pyrrolopyridine scaffold can lower the energy levels of the molecular orbitals (LUMO), making it a potential candidate for use as an n-type semiconductor or as an electron-acceptor component in donor-acceptor type conjugated polymers. rsc.org The aldehyde group provides a convenient point for polymerization or for attaching the scaffold to other electroactive units.
In the realm of supramolecular chemistry, the pyrrolopyridine core offers sites for non-covalent interactions. nih.gov The N-H group of the pyrrole ring is a hydrogen bond donor, while the nitrogen atoms in the pyridine ring are hydrogen bond acceptors. After modification, for example, by converting the aldehyde to a carboxylic acid or an amide, additional hydrogen bonding sites can be introduced. These directional interactions can be used to guide the self-assembly of molecules into well-ordered, higher-dimensional structures such as liquid crystals, gels, or metal-organic frameworks (MOFs). kaust.edu.sa The ability of N-heterocycles to coordinate with metal ions also opens up possibilities for creating novel coordination polymers with interesting photophysical or magnetic properties. nih.gov
Future Research Directions and Emerging Paradigms for 4 Nitro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde
Development of Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. A significant area of development will be the adoption of atom-economical catalytic methods that reduce waste and the use of hazardous reagents.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful tools for the construction of the azaindole core. researchgate.netresearchgate.net Future research could focus on adapting these methods for the synthesis of the target compound, potentially utilizing readily available pyridines and pyrroles as starting materials. researchgate.net The development of novel catalyst systems, including those based on earth-abundant metals, will be crucial for improving the sustainability of these processes.
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Development of earth-abundant metal catalysts, milder reaction conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Optimization of reaction parameters for specific derivatives |
| Synthesis in Green Solvents | Reduced environmental impact, improved safety | Screening of novel solvent systems, catalyst compatibility |
| Multi-Component Reactions | High atom economy, operational simplicity | Design of novel reaction cascades for scaffold diversity |
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique opportunities for the synthesis and functionalization of this compound, often providing milder reaction conditions and novel reactivity patterns compared to traditional thermal methods.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Future research could explore the use of photocatalysts to mediate the construction of the pyrrolo[2,3-c]pyridine core or to introduce functional groups onto the existing scaffold. For instance, photocatalytic methods could be developed for the nitration of the azaindole ring or for the transformation of the nitro group into other functionalities. The selective reduction of the nitro group to an amino group under photocatalytic conditions would provide a key intermediate for further derivatization.
Electro-organic synthesis represents another green and powerful alternative. nih.gov Electrochemical methods can be employed for both oxidative and reductive transformations. The cathodic reduction of the nitro group to an amine, hydroxylamine, or other nitrogen-containing functionalities can be precisely controlled by adjusting the electrode potential and reaction conditions. mdpi.com This would offer a clean and reagent-free method for generating a diverse range of derivatives. Furthermore, electrochemical oxidation could be explored for C-H functionalization reactions, allowing for the direct introduction of substituents onto the azaindole ring without the need for pre-functionalized starting materials. nih.gov
High-Throughput Methodologies for Derivatization and Scaffold Diversity Generation
To fully explore the potential of the this compound scaffold, the development of high-throughput synthesis and derivatization methods is essential. These approaches enable the rapid generation of large libraries of related compounds for biological screening and structure-activity relationship (SAR) studies.
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for creating molecular diversity. rsc.org Future efforts could focus on developing solid-phase or solution-phase combinatorial syntheses of this compound derivatives. The aldehyde functionality is particularly well-suited for derivatization through reactions such as reductive amination, Wittig reactions, and condensations with various nucleophiles, allowing for the introduction of a wide range of substituents.
Automated synthesis platforms can be employed to accelerate the synthesis and purification of compound libraries. The integration of high-throughput synthesis with high-throughput screening will be crucial for the efficient discovery of new bioactive molecules based on this scaffold. The development of robust and generalizable synthetic routes that are amenable to automation will be a key challenge in this area.
Advanced Theoretical Predictions for Directed Synthesis and Reactivity Control
Computational chemistry and theoretical predictions are poised to play an increasingly important role in guiding the synthesis and understanding the reactivity of this compound.
Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of the molecule and its derivatives. mdpi.comnih.gov These calculations can help in understanding the regioselectivity of various reactions, such as electrophilic aromatic substitution, and in predicting the most favorable reaction pathways. For instance, DFT can be used to model the transition states of key synthetic steps, providing insights that can be used to optimize reaction conditions and improve yields. rsc.org
In silico screening of virtual compound libraries based on the this compound scaffold can be used to predict their potential biological activity and pharmacokinetic properties. nih.gov Molecular docking studies can be employed to predict the binding modes of these compounds with various biological targets, such as protein kinases, which are often targeted by azaindole derivatives. mdpi.comnih.gov This computational-driven approach can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The prediction of reactivity parameters like HOMO-LUMO energy gaps can also provide valuable information about the chemical stability and reactivity of newly designed molecules. researchgate.net
Q & A
Basic Research Questions
What are the established synthetic routes for 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and how are intermediates characterized?
The synthesis typically involves multi-step strategies, such as dihydroxylation of allyl-substituted precursors followed by oxidative cleavage to yield aldehydes. For example, 3-carbaldehyde derivatives are synthesized via oxidation of diols using Na₂O₂ in aqueous solutions, followed by cyclization under controlled conditions . Key intermediates are characterized using ¹H/¹³C NMR and mass spectrometry to confirm regiochemistry and purity. Reaction yields and selectivity depend on the substituents' electronic effects and reaction solvents.
Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- ¹H NMR : Assigns proton environments, particularly the aldehyde proton (δ ~9.8–10.2 ppm) and nitro group effects on adjacent protons.
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related pyrrolopyridine derivatives (e.g., 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, with R factor = 0.052) .
- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and aldehyde (~2820, ~1720 cm⁻¹) functional groups.
Advanced Research Questions
How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency in analogous pyrrolopyridine syntheses .
- Solvent effects : Polar aprotic solvents (DMF, THF) improve nitro group stability during cyclization .
- Temperature control : Lower temperatures (0–5°C) mitigate side reactions in nitration steps .
What is the role of the nitro group in modulating reactivity and biological activity?
The nitro group enhances electrophilicity at the 3-carbaldehyde position, facilitating nucleophilic additions (e.g., Knoevenagel condensations for drug analogs) . It also contributes to cytotoxicity in cancer cell lines by stabilizing charge-transfer interactions with DNA, as observed in pyrroloquinoline derivatives .
How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) at the M06/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, nitro and aldehyde groups reduce the HOMO-LUMO gap (~4.5 eV), increasing electrophilicity . MD simulations further assess solvation effects and stability in biological matrices.
How can contradictory data in synthesis yields or characterization be resolved?
- Yield discrepancies : Compare catalyst systems (e.g., Na₂O₂ vs. TBHP in oxidation steps) .
- Regiochemical ambiguity : Use NOESY NMR to distinguish between positional isomers .
- Crystallographic vs. spectroscopic data : Cross-validate using Hirshfeld surface analysis for packing interactions .
What structure-activity relationships (SAR) guide the design of derivatives for biological applications?
- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 4-position enhance cytotoxicity (e.g., IC₅₀ < 10 μM in ovarian cancer models) .
- Aldehyde functionalization : Conversion to hydrazones or Schiff bases improves solubility and target binding .
- Heterocyclic fusion : Pyridine ring substitution (e.g., 6-fluoro analogs) alters kinase inhibition profiles .
Methodological Tables
Table 1. Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dihydroxylation | OsO₄, NMO, acetone/H₂O | 65–75 | |
| Oxidative cleavage | NaIO₄, THF/H₂O | 80–85 | |
| Aldehyde formation | Na₂O₂, H₂O, 50°C | 70–78 | |
| Cyclization | AcOH, reflux | 60–68 |
Table 2. Computational Parameters for DFT Analysis
| Parameter | Value | Reference |
|---|---|---|
| Basis set | 6-311G(d,p) | |
| Solvent model | PCM (water) | |
| HOMO-LUMO gap | 4.2–4.8 eV | |
| Dipole moment | 5.6–6.2 Debye |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
